Baicalin
Overview
Description
Baicalin is a significant active flavone that was isolated from Scutellaria baicalensis radix . It is the glucuronide of baicalein . Baicalin is found in several species in the genus Scutellaria, including Scutellaria baicalensis . It is also present in the bark isolate of the Oroxylum indicum tree . Baicalin is one of the chemical ingredients of at least two herbal supplements: Shuanghuanglian and Sho-Saiko-To .
Synthesis Analysis
Baicalin is found mainly in the genus Scutellaria (Lamiaceae) that are grown in Asian countries including China, Russia, Mongolia, Japan, Korea, and Siberia . It is also found in Oroxylum indicum which is grown in India, Sri Lanka, Bangladesh, Pakistan, Nepal, Bhutan, Cambodia, Malaysia, Indonesia, Vietnam, Thailand, China .Molecular Structure Analysis
Baicalin has a distinct pharmacokinetic profile including gastrointestinal hydrolysis, enterohepatic recycling, carrier-mediated transport, and complicated metabolism . The in vivo disposition of baicalin is affected by combinations of other herbs and baicalin can interact with other co-administered drugs due to competition between metabolic enzymes and protein binding .Chemical Reactions Analysis
Baicalin displays a distinct pharmacokinetic profile including gastrointestinal hydrolysis, enterohepatic recycling, carrier-mediated transport, and multiple metabolism pathways . Co-administration of baicalin with other herbs/drugs may affect its in vivo properties and some pathological conditions can also alter its pharmacokinetics .Physical And Chemical Properties Analysis
Baicalin has a chemical formula of C21H18O11 and a molar mass of 446.364 g·mol −1 . Its melting point ranges from 202 to 205 °C (396 to 401 °F; 475 to 478 K) .Scientific Research Applications
Cardiovascular Health
Baicalin has been shown to improve blood lipid disorders and may aid in the treatment of coronary artery disease by decreasing serum total cholesterol, triacylglycerol, low-density lipoprotein cholesterol levels, and apolipoproteins .
Central Nervous System Protection
Research indicates that Baicalin protects the central nervous system through anti-neuroinflammatory and anti-neuronal apoptotic effects .
Obesity Management
Baicalin suppresses obesity through anti-inflammatory and antioxidant effects .
Intestinal Health
It alleviates intestinal disorders through regulatory effects on intestinal microorganisms and short-chain fatty acid production .
Antioxidant Activity
Baicalin scavenges intracellular reactive oxygen species (ROS) and inhibits H2O2-induced DNA damage .
Respiratory Health
It can inhibit the proliferation of airway smooth muscle cells through the RAS signaling pathway, which may be beneficial in conditions like bronchial asthma .
Pharmacokinetics and Bioavailability
An in-depth study of Baicalin’s bioavailability and pharmacokinetics contributes to laying the theoretical foundation for applied research in disease treatment .
Anti-Diabetic Potential
Baicalin mitigates diabetes via PTP1B inhibition and anti-inflammatory effects, showing potential for drug development in Type 2 Diabetes Mellitus (T2DM) pharmacotherapy .
Mechanism of Action
Target of Action
Baicalin, a bioactive flavonoid extracted from the roots of Scutellaria baicalensis, has been found to interact with several targets. These include Akt1 , VEGFA , EGFR , SRC , MAPK3 , MMP9 , and MAPK1 . These targets play crucial roles in various biological processes, including cell proliferation, apoptosis, angiogenesis, and inflammation .
Mode of Action
Baicalin interacts with its targets, leading to a series of changes in cellular processes. For instance, it has been shown to inhibit the VEGF and EGFR signaling pathways , which are involved in cell proliferation, angiogenesis, and inflammation. By inhibiting these pathways, baicalin can reduce the production of proinflammatory cytokines and chemokines, thereby alleviating inflammation in various diseases .
Biochemical Pathways
Baicalin affects several biochemical pathways. It has been shown to activate the NRF2 pathway, which plays a crucial role in cellular defense against oxidative stress . Baicalin also inhibits the NF-κB , PI3K/AKT , and MAPKs pathways, leading to a reduction in the production of proinflammatory cytokines and chemokines .
Pharmacokinetics
Baicalin exhibits a distinct pharmacokinetic profile, including gastrointestinal hydrolysis , enterohepatic recycling , carrier-mediated transport , and complicated metabolism . These properties affect the bioavailability of baicalin, which is a critical factor in its therapeutic efficacy.
Result of Action
The molecular and cellular effects of baicalin’s action are diverse. It has been shown to have anti-inflammatory , immunomodulatory , antiapoptotic , and antioxidant effects . For instance, baicalin can reduce apoptosis and enhance cellular viability in various disease models . It also has the ability to scavenge intracellular reactive oxygen species (ROS), thereby protecting cells from oxidative damage .
Action Environment
The action of baicalin can be influenced by various environmental factors. For instance, the lung’s epithelial surfaces are constantly exposed to microbial pollutants in the open air, and other frequent lung conditions and bad lifestyle choices, such smoking and drinking, make the lung parenchyma susceptible to pathogenic organisms . These factors can potentially influence the action, efficacy, and stability of baicalin.
Safety and Hazards
Baicalin is generally safe but there are potential risks associated with taking this supplement. These include an increased risk of bleeding, liver damage, and allergic reactions . Additionally, it may interact with certain medications, such as blood thinners, and can cause side effects such as nausea, dizziness, and headaches .
properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-(5,6-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O11/c22-9-6-10(8-4-2-1-3-5-8)30-11-7-12(14(23)15(24)13(9)11)31-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-7,16-19,21,23-27H,(H,28,29)/t16-,17-,18+,19-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIIZLYTISPENI-ZFORQUDYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701346569 | |
Record name | Baicalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701346569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Baicalin | |
CAS RN |
21967-41-9, 206752-33-2 | |
Record name | Baicalin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21967-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Baicalin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021967419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Baicalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701346569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | β-D-Glucopyranosiduronic acid, 5,6-dihydroxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.557 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Baicalin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BAICALIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/347Q89U4M5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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